1-(4-Bromophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea
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Overview
Description
1-(4-Bromophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea is an organic compound that features a bromophenyl group, a morpholine ring, and a thiourea moiety
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea typically involves the reaction of 4-bromoaniline with carbon disulfide and an appropriate amine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the thiourea linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to a corresponding amine.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the thiourea moiety can form hydrogen bonds with active site residues. The morpholine ring may enhance solubility and bioavailability. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar compounds to 1-(4-Bromophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea include:
1-(4-Bromophenyl)-3-[2-(piperidin-1-yl)ethyl]thiourea: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(4-Bromophenyl)-3-[2-(pyrrolidin-1-yl)ethyl]thiourea: Contains a pyrrolidine ring instead of a morpholine ring.
1-(4-Bromophenyl)-3-[2-(azepan-1-yl)ethyl]thiourea: Features an azepane ring instead of a morpholine ring. The uniqueness of this compound lies in the presence of the morpholine ring, which can influence its solubility, bioavailability, and overall pharmacokinetic properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3OS/c14-11-1-3-12(4-2-11)16-13(19)15-5-6-17-7-9-18-10-8-17/h1-4H,5-10H2,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWROPNMGFIALLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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